molecular formula C20H29N3O2 B7135316 N-[[1-(2-hydroxypropyl)piperidin-4-yl]methyl]-N,5-dimethyl-1H-indole-2-carboxamide

N-[[1-(2-hydroxypropyl)piperidin-4-yl]methyl]-N,5-dimethyl-1H-indole-2-carboxamide

Cat. No.: B7135316
M. Wt: 343.5 g/mol
InChI Key: HVQZVHFCWMXKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(2-hydroxypropyl)piperidin-4-yl]methyl]-N,5-dimethyl-1H-indole-2-carboxamide is a complex organic compound featuring an indole core, a piperidine ring, and a carboxamide group

Properties

IUPAC Name

N-[[1-(2-hydroxypropyl)piperidin-4-yl]methyl]-N,5-dimethyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-14-4-5-18-17(10-14)11-19(21-18)20(25)22(3)13-16-6-8-23(9-7-16)12-15(2)24/h4-5,10-11,15-16,21,24H,6-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQZVHFCWMXKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)N(C)CC3CCN(CC3)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-(2-hydroxypropyl)piperidin-4-yl]methyl]-N,5-dimethyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, have been studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which N-[[1-(2-hydroxypropyl)piperidin-4-yl]methyl]-N,5-dimethyl-1H-indole-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-Methylindole-2-carboxamide: Similar structure but lacks the piperidine ring.

  • N-Propylindole-2-carboxamide: Similar indole core but different alkyl group.

  • N-Butylpiperidin-4-ylmethylindole-2-carboxamide: Similar piperidine ring but different alkyl chain length.

Uniqueness: The presence of both the piperidine ring and the hydroxypropyl group in N-[[1-(2-hydroxypropyl)piperidin-4-yl]methyl]-N,5-dimethyl-1H-indole-2-carboxamide distinguishes it from other indole derivatives, potentially leading to unique biological activities and applications.

This compound represents a valuable addition to the field of organic chemistry, with promising applications across various scientific disciplines. Its unique structure and diverse reactivity make it a versatile tool for researchers and industry professionals alike.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.